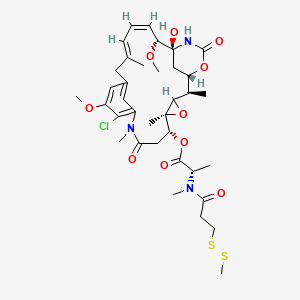

DM1-SMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H50ClN3O10S2 |

|---|---|

Molecular Weight |

784.4 g/mol |

IUPAC Name |

[(1S,2R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |

InChI |

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11+/t21-,22+,26+,27-,28-,32?,35+,36+/m1/s1 |

InChI Key |

ZLUUPZXOPGORNG-CXGJBNANSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(\CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)/C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the DM1-SMe Tubulin Binding Site and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of DM1-SMe, a potent microtubule-destabilizing agent, to its target protein, tubulin. The information presented herein is intended to support research and development efforts in the fields of oncology and antibody-drug conjugates (ADCs).

Introduction

This compound is a thiol-modified derivative of the natural product maytansine, engineered for conjugation to antibodies to create targeted cancer therapies.[1][] Its cytotoxic activity stems from its ability to disrupt microtubule dynamics, a process critical for cell division.[1][3] Understanding the precise binding site and affinity of this compound for tubulin is paramount for the rational design of next-generation ADCs and for elucidating mechanisms of drug resistance. This document summarizes the key quantitative data, experimental methodologies, and mechanistic insights into the this compound-tubulin interaction.

This compound Tubulin Binding Site

High-resolution X-ray crystallography studies of tubulin in complex with maytansine have revealed that it binds to a distinct site on the β-tubulin subunit.[4][5][6] This binding pocket is separate from the well-characterized vinca alkaloid binding domain.[4][6] Structural and biochemical evidence strongly suggests that this compound, as a close derivative, occupies the same binding site.[4][6] The binding of maytansinoids at this site sterically hinders the longitudinal association of tubulin dimers, thereby inhibiting microtubule polymerization.[4][6]

The maytansine binding site is located at the "plus end" of the β-tubulin monomer, which is the end that engages with the "minus end" of the adjacent α-tubulin in the growing microtubule filament. By occupying this crucial interface, this compound effectively poisons the microtubule, preventing its further elongation.

Quantitative Analysis of this compound Tubulin Binding Affinity

The interaction of this compound with tubulin has been quantitatively characterized, revealing distinct binding affinities for soluble tubulin dimers versus polymerized microtubules. These findings are critical for understanding its potent cellular activity at sub-nanomolar concentrations.

| Ligand | Target | Method | Dissociation Constant (Kd) | Reference |

| S-methyl DM1 | Soluble Tubulin | Intrinsic Tryptophan Fluorescence Quenching | 0.93 ± 0.22 µmol/L | [7][8][9] |

| Maytansine | Soluble Tubulin | Intrinsic Tryptophan Fluorescence Quenching | 0.86 ± 0.23 µmol/L | [7][8][9] |

| S-methyl DM1 | Microtubules (High-Affinity Sites) | Radioligand Binding Assay ([3H]S-methyl DM1) | 0.1 ± 0.05 µmol/L | [3][7][10] |

| S-methyl DM1 | Microtubules (Low-Affinity Sites) | Radioligand Binding Assay ([3H]S-methyl DM1) | 2.2 ± 0.2 µmol/L | [3][7] |

Table 1: Summary of this compound and Maytansine Binding Affinities to Tubulin and Microtubules.

The data clearly indicate that S-methyl DM1 binds to high-affinity sites on microtubules, presumed to be the microtubule ends, with approximately 9-fold greater affinity than to soluble tubulin dimers.[7] This high-affinity binding to a limited number of sites (approximately 37 per microtubule) is thought to be the primary mechanism for the potent suppression of microtubule dynamics.[1][7][10]

Experimental Protocols

The following sections detail the methodologies employed to determine the binding parameters of this compound to tubulin.

Binding to Soluble Tubulin: Intrinsic Tryptophan Fluorescence Quenching

This assay leverages the change in the intrinsic fluorescence of tubulin upon ligand binding.

Principle: Tryptophan residues within the tubulin protein fluoresce when excited with UV light. The binding of a ligand, such as this compound, in proximity to these residues can quench this fluorescence. The extent of quenching is proportional to the amount of ligand-bound tubulin, allowing for the determination of the dissociation constant (Kd).

Protocol:

-

Protein Preparation: Purified tubulin is prepared from sources such as bovine brain.

-

Reaction Setup: A constant concentration of tubulin (e.g., 3 µmol/L) is incubated with varying concentrations of this compound (e.g., 1–8 µmol/L) in a suitable buffer (e.g., PEM buffer) at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).[7][8][9]

-

Fluorescence Measurement: The intrinsic tryptophan fluorescence is measured using a spectrofluorometer. The excitation wavelength is typically set to 295 nm, and the emission is monitored at around 335 nm.[7][9]

-

Data Analysis: The change in fluorescence intensity (ΔF) is measured relative to the maximum fluorescence change (ΔFmax) when the tubulin is saturated with the ligand. The fractional occupancy (α = ΔF/ΔFmax) is then calculated. The dissociation constant (Kd) is determined by plotting the inverse of the fractional occupancy (1/α) against the inverse of the free ligand concentration and fitting the data to the equation: 1/α = (Kd/[free ligand]) + 1.[7]

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxicity of DM1-SMe as an Antibody-Drug Conjugate Payload: A Technical Guide

Introduction

DM1-SMe is a highly potent, synthetic derivative of the natural product maytansine, a powerful antimitotic agent.[1][2] As a cytotoxic payload in antibody-drug conjugates (ADCs), this compound is designed for targeted delivery to cancer cells, thereby enhancing its therapeutic index while minimizing systemic toxicity associated with its parent compound.[1][3] This technical guide provides an in-depth overview of the cytotoxicity of this compound, including its mechanism of action, quantitative potency data, the signaling pathways it modulates, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Core Mechanism of Action: Microtubule Disruption

The primary cytotoxic function of this compound is the potent inhibition of microtubule dynamics.[1][] As a maytansinoid derivative, it binds to tubulin at the maytansine site, which is distinct from the binding sites of other microtubule-targeting agents like vinca alkaloids and taxanes.[3] This interaction disrupts the assembly of tubulin monomers into microtubules, which are critical for several cellular processes, most notably the formation of the mitotic spindle during cell division.[3]

The process begins when an ADC carrying the this compound payload binds to a specific antigen on the surface of a cancer cell.[3] This is followed by internalization of the ADC-antigen complex via endocytosis.[1][3] The complex is then trafficked to the lysosome, where the acidic environment and proteolytic enzymes degrade the antibody and cleave the linker, releasing the active this compound payload into the cytoplasm.[3]

Once released, this compound exerts its effects by binding to the ends of microtubules, effectively "poisoning" them and suppressing their dynamic instability.[1] This leads to a halt in both the growth and shortening phases of the microtubules.[1] The disruption of microtubule function has profound consequences for the cell, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[5]

References

In-Depth Technical Guide: Long-Term Stability and Solubility of DM1-SMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the long-term stability and solubility of DM1-SMe, a potent maytansinoid microtubule inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs). This document summarizes key physicochemical properties, presents detailed experimental protocols for stability and solubility assessment, and discusses the known degradation pathways. The information herein is intended to support researchers, scientists, and drug development professionals in the formulation, handling, and analytical characterization of this compound and related compounds.

Introduction

This compound, a derivative of maytansine, is a highly potent cytotoxic agent that functions by inhibiting microtubule assembly, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Its application as a payload in ADCs allows for targeted delivery to tumor cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[] A thorough understanding of the long-term stability and solubility of this compound is critical for the development of safe, stable, and effective ADC therapeutics. This guide provides an in-depth analysis of these key parameters.

Physicochemical Properties

This compound is a hydrophobic molecule with limited aqueous solubility. Its stability is influenced by factors such as temperature, pH, and light exposure.

Solubility

The solubility of this compound has been determined in various solvents, which is crucial for its handling, formulation, and in vitro assay development.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 12 mg/mL | [3] |

| Dimethylformamide (DMF) | 16 mg/mL | [3] |

| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [3] |

Long-Term Stability

This compound is reported to be stable for extended periods when stored under appropriate conditions.

Table 2: Long-Term Stability of this compound

| Storage Condition | Stability | Reference |

| -20°C | ≥ 4 years | [3] |

| 0°C (Short Term) | Days to Weeks | [] |

| -20°C (Long Term) | Months to Years | [] |

Mechanism of Action: Microtubule Inhibition

This compound exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocols

This section outlines detailed methodologies for assessing the solubility and stability of this compound.

Solubility Assessment

Both kinetic and thermodynamic solubility assays are valuable for characterizing poorly soluble compounds like this compound.

This high-throughput method is suitable for early-stage drug discovery.[4][5]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Analysis:

-

Nephelometry: Measure the turbidity of each well using a nephelometer to detect precipitation. The highest concentration that does not show precipitation is considered the kinetic solubility.[4]

-

Filtration and UV/LC-MS Analysis: Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS method.[6]

-

This method determines the equilibrium solubility and is considered the gold standard.[7]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated stability-indicating HPLC-UV or LC-MS method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways, which is a regulatory requirement.[8][9][10]

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂ and incubate at room temperature for a specified time.

-

Thermal Degradation: Incubate the this compound solution and solid sample at an elevated temperature (e.g., 80°C) for a specified time.

-

Photostability: Expose the this compound solution and solid sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11]

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent this compound.

-

Identify and quantify the formation of degradation products.

-

Perform mass balance calculations to account for all components.

-

Use the MS data to propose structures for the major degradation products.

-

While specific degradation products for this compound are not extensively reported in the public domain, based on its chemical structure, potential degradation pathways include:

-

Hydrolysis: The ester and amide functionalities in the this compound molecule are susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The sulfur atoms and other electron-rich moieties could be prone to oxidation.

-

Epimerization: Chiral centers within the molecule could be susceptible to epimerization under certain conditions.

Conclusion

This technical guide provides essential information on the long-term stability and solubility of this compound. The presented data and experimental protocols are intended to be a valuable resource for scientists and researchers involved in the development of ADCs and other therapies utilizing maytansinoid payloads. A thorough characterization of these properties is fundamental to ensuring the quality, safety, and efficacy of the final drug product. Further studies are warranted to fully elucidate the specific degradation products and kinetics of this compound under various stress conditions.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. asianjpr.com [asianjpr.com]

- 11. ema.europa.eu [ema.europa.eu]

Unraveling the Bystander Effect of DM1-SMe Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells, thereby overcoming tumor heterogeneity and enhancing therapeutic efficacy. This technical guide delves into the core principles of the bystander effect mediated by ADCs utilizing the maytansinoid payload DM1-SMe, particularly when paired with a cleavable linker system.

Core Concepts: The Mechanism of Bystander Killing

The bystander effect of a this compound ADC with a cleavable linker is a multi-step process initiated by the specific targeting of an antigen-positive (Ag+) cancer cell. Upon binding to its target antigen on the cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. Inside the cell, the cleavable linker is processed by intracellular enzymes, leading to the release of the cytotoxic payload, a thiol-bearing maytansinoid derivative.[1] This released payload can then diffuse across the cell membrane of the target cell and into the tumor microenvironment.

Neighboring antigen-negative (Ag-) cells can subsequently take up this freely diffused, membrane-permeable payload. Once inside the bystander cell, the DM1 payload exerts its potent cytotoxic activity by inhibiting tubulin polymerization, a critical process for microtubule formation.[2] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis, or programmed cell death.[2][3]

The efficiency of this bystander killing is influenced by several factors, including the rate of ADC internalization and payload release, the membrane permeability of the released payload, and the intrinsic sensitivity of the bystander cells to the cytotoxic agent.[1]

Quantitative Analysis of the Bystander Effect

The potency and bystander effect of this compound ADCs can be quantified through various in vitro and in vivo assays. Below are representative data summarizing the expected outcomes from such experiments.

Table 1: In Vitro Cytotoxicity of a Cleavable Linker this compound ADC

| Cell Line | Antigen Status | ADC Concentration (nM) | Cell Viability (%) | IC50 (nM) |

| SK-BR-3 | HER2-positive | 0.01 | 85 | ~0.1 |

| 0.1 | 50 | |||

| 1 | 15 | |||

| 10 | 5 | |||

| MCF7 | HER2-negative | 0.1 | 98 | >100 |

| 1 | 95 | |||

| 10 | 80 | |||

| 100 | 50 |

Table 2: Quantification of In Vitro Bystander Killing in a Co-culture Model

| Ratio of Ag+ to Ag- Cells | ADC Concentration (nM) | Viability of Ag- Cells (%) |

| 1:3 | 10 | 75 |

| 1:1 | 10 | 50 |

| 3:1 | 10 | 25 |

Table 3: In Vivo Tumor Growth Inhibition in a Heterogeneous Xenograft Model

| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 | - |

| Non-binding ADC Control | 5 mg/kg, weekly | 1450 | 3.3 |

| This compound ADC (Cleavable Linker) | 5 mg/kg, weekly | 300 | 80 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bystander effect. The following are protocols for key experiments.

In Vitro Co-culture Bystander Assay

This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when cultured with antigen-positive cells.

1. Cell Line Preparation:

- Antigen-positive (Ag+) cells (e.g., SK-BR-3 for HER2-targeting ADCs).

- Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., MCF7-GFP) for easy identification and quantification.

2. Co-culture Seeding:

- Seed Ag+ and Ag- cells in various ratios (e.g., 1:3, 1:1, 3:1) in a 96-well plate, maintaining a constant total cell number per well.

- Include monoculture wells of both Ag+ and Ag- cells as controls.

3. ADC Treatment:

- After allowing cells to adhere overnight, treat the wells with a serial dilution of the this compound ADC. The concentration range should be chosen to effectively kill Ag+ cells while having minimal direct effect on Ag- cells in monoculture.[4]

- Include untreated wells as a negative control.

4. Incubation and Analysis:

- Incubate the plates for a period of 72 to 120 hours.

- At the end of the incubation, measure the viability of the Ag- cell population using flow cytometry or high-content imaging, gating on the fluorescent signal.

- Cell viability can also be assessed using assays like CellTiter-Glo.[5]

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic effect on bystander cells is mediated by a secreted factor (the released payload) in the culture medium.

1. Preparation of Conditioned Medium:

- Seed Ag+ cells in a culture dish and allow them to adhere.

- Treat the cells with the this compound ADC at a concentration sufficient to induce payload release.

- After a predetermined incubation period (e.g., 48-72 hours), collect the culture supernatant.

- Centrifuge the supernatant to remove any detached cells and debris. The resulting cell-free medium is the "conditioned medium."[6]

2. Treatment of Bystander Cells:

- Seed Ag- cells in a separate 96-well plate and allow them to adhere.

- Remove the existing medium and replace it with the prepared conditioned medium.

- Include controls where Ag- cells are treated with fresh medium, medium from untreated Ag+ cells, and fresh medium containing the ADC directly.

3. Analysis:

- Incubate the Ag- cells for 72 hours.

- Assess cell viability using a standard method such as an MTT assay or CellTiter-Glo.[5]

Visualizing the Core Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in understanding the bystander effect of this compound ADCs.

Conclusion

Understanding and quantifying the bystander effect is paramount in the development of next-generation ADCs. For maytansinoid-based ADCs like those utilizing a this compound payload, the incorporation of a cleavable linker is a key design feature that enables this crucial mechanism of action. The methodologies and data presented in this guide provide a framework for the systematic evaluation of the bystander effect, ultimately aiding in the design of more effective and potent cancer therapeutics capable of addressing the challenge of tumor heterogeneity.

References

- 1. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

The Disruption of Mitotic Progression: A Technical Guide to DM1-SMe's Effect on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe, a derivative of the potent microtubule-targeting agent maytansine, is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][] Its primary mechanism of action involves the profound disruption of microtubule dynamics, a process essential for the faithful segregation of chromosomes during mitosis.[1][3] This interference ultimately leads to cell cycle arrest, specifically at the G2/M transition, and subsequent induction of apoptosis in rapidly dividing cancer cells.[1][4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effect on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[5] Unlike other microtubule-targeting agents, maytansinoids bind to a distinct site on tubulin.[5] This binding event has a critical consequence: the suppression of microtubule dynamic instability.[1][3]

Microtubules are highly dynamic polymers that undergo phases of growth (polymerization) and shortening (depolymerization). This dynamic nature is crucial for the formation and function of the mitotic spindle, the cellular machinery responsible for separating chromosomes during cell division.[1] this compound effectively "poisons" the microtubule ends, inhibiting both their growth and shortening.[1] This suppression of dynamics disrupts the delicate balance required for proper spindle formation and function, ultimately triggering the mitotic checkpoint and halting the cell cycle.[1][6]

Signaling Pathway for this compound-Induced Mitotic Arrest

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Maytansinoid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on maytansinoid derivatives, a class of potent microtubule-targeting agents with significant applications in oncology. This document covers their core mechanism of action, biosynthesis, chemical synthesis of key derivatives, and structure-activity relationships. Detailed experimental protocols for pivotal assays and quantitative data are presented to support researchers in the field of cancer drug development.

Core Concepts of Maytansinoid Derivatives

Maytansinoids are highly potent antimitotic agents, originally isolated from the Ethiopian shrub Maytenus serrata. Their potent cytotoxicity, often in the picomolar range, made them attractive candidates for cancer therapy. However, their narrow therapeutic window due to systemic toxicity limited their initial clinical development. The advent of antibody-drug conjugates (ADCs) has revitalized interest in maytansinoids, allowing for targeted delivery to cancer cells and minimizing off-target effects.

Mechanism of Action: Microtubule Inhibition

Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. They bind to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site. This binding inhibits the assembly of microtubules from tubulin dimers. The disruption of microtubule polymerization leads to a G2/M phase cell cycle arrest, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.

Biosynthesis of Maytansinoids

The biosynthesis of maytansinoids has been studied in microorganisms such as Actinosynnema pretiosum, which produces the maytansinoid antibiotic ansamitocin P-3. The biosynthetic pathway involves a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), is chain-extended with acetate and propionate units, followed by a series of post-PKS modifications including halogenation, carbamoylation, and esterification to yield the final complex structure.

Quantitative Data on Maytansinoid Activity

The potency of maytansinoid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their ability to inhibit tubulin polymerization.

In Vitro Cytotoxicity of Ansamitocin P-3

Ansamitocin P-3 is a naturally occurring maytansinoid that serves as a precursor for the semi-synthesis of other derivatives. Its potent cytotoxicity has been demonstrated across a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (pM) |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3[1][2] |

| HeLa | Cervical Carcinoma | 50 ± 0.6[1][2] |

| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17[1][2] |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1[1][2] |

| A549 | Lung Carcinoma | 330 ± 130[3] |

| NCI-H69 | Small Cell Lung Cancer | 690 ± 40[3] |

| HT-29 | Colon Adenocarcinoma | 400 (as 4 x 10⁻⁷ µg/ml)[4] |

Inhibition of Tubulin Polymerization

The direct interaction of maytansinoids with their molecular target can be quantified by measuring the inhibition of tubulin polymerization in vitro.

| Compound | IC50 for Tubulin Polymerization Inhibition (µM) |

| Ansamitocin P-3 | Not explicitly found in a comparable format |

| Maytansine | ~1.0 |

| S-methyl DM1 | ~4.0 |

| S-methyl DM4 | ~1.7 |

Note: Data for tubulin polymerization inhibition can vary based on assay conditions.

Structure-Activity Relationship (SAR)

The biological activity of maytansinoid derivatives is highly dependent on their chemical structure, particularly the ester side chain at the C3 position.[5] Modification of this side chain is a key strategy in the development of maytansinoids for ADC applications.

| Compound | C3-Position Substituent | General Observation on Cytotoxicity |

| Maytansinol | -OH (Hydroxyl) | Significantly less potent than ester derivatives. |

| Ansamitocin P-3 | Isobutyryl ester | Highly potent, with picomolar IC50 values against various cancer cell lines.[1][2][3][6] |

| DM1 (Mertansine) | Thiol-containing ester | Potent cytotoxicity, suitable for conjugation to antibodies.[7] |

| DM4 (Ravtansine) | Thiol-containing ester with steric hindrance | Potent cytotoxicity, often used in ADCs. |

The chirality of the amino acid in the C3 ester side chain also plays a crucial role, with the L-epimers being significantly more cytotoxic than their D-counterparts.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in maytansinoid research.

Synthesis of DM1 (Mertansine)

DM1 is a key maytansinoid derivative used in several ADCs. Its synthesis typically involves the acylation of maytansinol at the C3 position.

Step 1: Preparation of Maytansinol from Ansamitocin P-3 (AP-3)

-

Reaction Setup: Dissolve Ansamitocin P-3 in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

Reduction: Cool the solution to a low temperature (e.g., -40°C to -78°C). Add a reducing agent such as lithium aluminium hydride (LiAlH₄) or lithium tri-tert-butoxyaluminum hydride dropwise.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench the excess reducing agent by carefully adding a quenching agent like water or a saturated aqueous solution of sodium sulfate.

-

Extraction and Purification: Extract the maytansinol from the reaction mixture using an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of the N-methyl-N-(3-methyldithiopropanoyl)-L-alanine side chain

This side chain is synthesized separately and then coupled to maytansinol. The synthesis involves standard peptide coupling and disulfide bond formation reactions.

Step 3: Coupling of Maytansinol with the Side Chain to form DM1-SMe

-

Reaction Setup: Dissolve maytansinol and the N-methyl-N-(3-methyldithiopropanoyl)-L-alanine side chain in a suitable solvent (e.g., dichloromethane).

-

Coupling: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

-

Purification: Purify the resulting this compound (the methyldithio-protected form of DM1) by column chromatography.

Step 4: Reduction of this compound to DM1

-

Reaction Setup: Dissolve the purified this compound in a suitable solvent mixture (e.g., ethyl acetate/methanol).

-

Reduction: Treat the solution with a reducing agent like dithiothreitol (DTT) in a buffered solution (e.g., potassium phosphate buffer at pH 7.5) to cleave the disulfide bond and generate the free thiol group of DM1.[8]

-

Purification: Purify the final product, DM1, by HPLC.[8]

Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the effect of a compound on the in vitro assembly of microtubules.

-

Reagents and Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP (Guanosine-5'-triphosphate) solution

-

Test compound (maytansinoid derivative) dissolved in DMSO

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin in General Tubulin Buffer on ice.

-

Add GTP to the reaction mixture to a final concentration of 1 mM.

-

Pipette the reaction mixture into the wells of a pre-chilled 96-well plate.

-

Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel for polymerization promotion or vinblastine for inhibition).

-

Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the absorbance as a function of time to generate polymerization curves. Calculate the IC50 for inhibition of polymerization from the dose-response curves.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Multi-well spectrophotometer

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the maytansinoid derivative for a specified period (e.g., 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

-

Visualizations: Pathways and Workflows

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoid-induced mitotic arrest triggers a cascade of signaling events leading to apoptosis, primarily through the intrinsic pathway.

Caption: Maytansinoid-induced apoptosis signaling pathway.

Experimental Workflow for Maytansinoid ADC Development

The development of a maytansinoid-based antibody-drug conjugate involves a multi-step process from initial design to preclinical evaluation.

Caption: Experimental workflow for maytansinoid ADC development.

References

- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. glpbio.com [glpbio.com]

- 5. C3 ester side chain plays a pivotal role in the antitumor activity of Maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

A Deep Dive into the Pharmacokinetics of DM1-SMe Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the pharmacokinetics of antibody-drug conjugates (ADCs) utilizing the potent maytansinoid payload, DM1, attached via a thioether linker (often abbreviated as DM1-SMe conjugates). Understanding the absorption, distribution, metabolism, and excretion (ADME) of these complex biotherapeutics is critical for their successful development and optimization. This document summarizes key pharmacokinetic data, details relevant experimental protocols, and visualizes core concepts to facilitate a deeper understanding of this compound ADC behavior in vivo.

Introduction to this compound Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[1] The efficacy of these conjugates is intrinsically linked to the properties of their three core components: a monoclonal antibody (mAb) that provides target specificity, a cytotoxic payload, and a chemical linker that connects the two.

DM1, a derivative of maytansine, is a highly potent microtubule-inhibiting agent that induces cell cycle arrest and apoptosis.[2][3] It is frequently conjugated to antibodies through a stable, non-cleavable thioether linker, such as SMCC (N-succinimidyl-4-(N-maleimidomethyl)-cyclohexane-1-carboxylate), to form what can be generally referred to as a this compound conjugate.[4][5] The stability of this linker is paramount, as it is designed to prevent the premature release of the cytotoxic payload in systemic circulation, ensuring its delivery primarily within the target cancer cells.[]

The quintessential example of a this compound ADC is Ado-trastuzumab emtansine (T-DM1, Kadcyla®), which targets the HER2 receptor and is approved for the treatment of HER2-positive breast cancer.[5][7][8] Much of the available pharmacokinetic data for this compound conjugates is derived from extensive preclinical and clinical studies of T-DM1.

Mechanism of Action and Metabolic Fate

The journey of a this compound ADC from administration to cytotoxic effect is a multi-step process that dictates its pharmacokinetic and pharmacodynamic profile.

Upon intravenous administration, the ADC circulates throughout the body. The mAb component directs the conjugate to tumor cells overexpressing the target antigen. The ADC then binds to the antigen and is internalized, typically through receptor-mediated endocytosis.[7] Once inside the cell, the ADC is trafficked to the lysosome, where the antibody component is degraded by proteases. This proteolytic degradation releases the DM1 payload, still attached to the linker and the lysine residue from the antibody, in the form of active catabolites such as Lysine-SMCC-DM1.[5][9][10] These catabolites are the primary effectors, binding to tubulin and disrupting microtubule dynamics, ultimately leading to mitotic arrest and apoptotic cell death.[][9]

Quantitative Pharmacokinetic Data

The pharmacokinetics of this compound ADCs are complex, reflecting the properties of both a large-molecule antibody and a small-molecule drug. Analysis typically involves measuring the concentrations of total antibody, the intact ADC, and the released payload or its catabolites.[11][12]

Table 1: Preclinical Pharmacokinetics of T-DM1 in Rats and Monkeys

| Species | Dose | Analyte | t1/2 | CL | Reference |

| Rat | 0.3 - 30 mg/kg | T-DM1 | - | 2x faster than Total Trastuzumab | [4] |

| Rat | 13 mg/kg | T-[3H]DM1 | - | - | [13] |

| Rat | 20 mg/kg | Total Trastuzumab | - | - | [12][14] |

| Rat | 20 mg/kg | DM1-conjugated Trastuzumab | - | - | [12][14] |

| Cynomolgus Monkey | 0.3 - 30 mg/kg | T-DM1 | - | - | [4] |

| Cynomolgus Monkey | 30 mg/kg | T-DM1 | - | - | [13] |

Note: Specific numerical values for t1/2 and CL were not consistently available across all preclinical studies in the provided search results. The data indicates comparative clearance rates.

Table 2: Clinical Pharmacokinetics of T-DM1 in Humans

| Dose | Analyte | t1/2 | CL | Notes | Reference |

| 3.6 mg/kg | T-DM1 | ~3.5 days | Nonlinear | Clearance is faster at lower doses (<1.2 mg/kg) | [7][8] |

| 0.3 - 4.8 mg/kg | T-DM1 | - | Nonlinear | Consistent with antigen-mediated clearance | [7] |

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the pharmacokinetics and pharmacodynamics of this compound conjugates.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against cancer cell lines.

Methodology:

-

Seed target cancer cells (e.g., HER2-positive breast cancer cell lines) in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 payload.

-

Treat the cells with the prepared compounds for a specified duration (e.g., 72 hours).

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%) by fitting the dose-response data to a four-parameter logistic curve.[15]

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

-

Implant human tumor cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[15]

-

Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at various doses).

-

Administer the treatments intravenously at specified intervals.

-

Measure tumor volume and body weight regularly to assess efficacy and toxicity.

-

At the end of the study, tumors may be excised for further analysis.[16]

Pharmacokinetic Analysis

Objective: To quantify the levels of ADC, total antibody, and payload in biological matrices.

Methodology: A systematic bioanalysis approach is required, often involving multiple assay formats.[12]

-

Total Antibody Quantification (ELISA):

-

Coat a 96-well plate with the target antigen (e.g., HER2).

-

Add diluted plasma or serum samples containing the ADC.

-

The antibody component of the ADC (both conjugated and unconjugated) will bind to the antigen.

-

Detect the bound antibody using a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate to generate a colorimetric signal.

-

Quantify the concentration based on a standard curve of the unconjugated antibody.[12][14]

-

-

Conjugated Antibody (ADC) Quantification (ELISA):

-

Free Payload/Catabolite Quantification (LC-MS/MS):

-

Precipitate proteins from plasma or serum samples.

-

Perform solid-phase extraction (SPE) to isolate the small molecule payload and its catabolites.[17]

-

Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify the analytes based on a standard curve prepared with known concentrations of the payload and its catabolites.[17][18]

-

Key Pharmacokinetic Characteristics and Influencing Factors

-

Nonlinear Clearance: this compound ADCs like T-DM1 often exhibit nonlinear pharmacokinetics, with clearance being faster at lower doses.[7][8] This is attributed to target-mediated drug disposition (TMDD), where binding to the high-affinity target receptor significantly influences the ADC's clearance. At higher doses, the target receptors become saturated, leading to slower, non-specific clearance pathways dominating.

-

Deconjugation: Although thioether linkers are designed for stability, some level of payload deconjugation can occur in the plasma.[10] This results in the clearance of the ADC being faster than the total antibody.[4][10] The rate of deconjugation can be influenced by the specific linker chemistry and the conjugation site on the antibody.

-

Drug-to-Antibody Ratio (DAR): ADCs are typically heterogeneous mixtures with varying numbers of drug molecules per antibody. The DAR can impact the ADC's physicochemical properties and pharmacokinetics. Preclinical models suggest that higher DAR species may be cleared more rapidly.[4]

-

Linker Chemistry and Drug Resistance: The properties of the linker can influence the ADC's efficacy, particularly in tumors that express multidrug resistance (MDR) transporters like MDR1 (P-glycoprotein). Studies have shown that using more hydrophilic linkers (e.g., PEG4Mal) can lead to better retention of the cytotoxic catabolites in MDR1-expressing cells, thereby overcoming a key resistance mechanism and improving therapeutic efficacy compared to more hydrophobic linkers like SMCC.[16][19]

Toxicity Profile

The toxicity of this compound ADCs is primarily driven by the DM1 payload and is consistent with its mechanism of action as a microtubule-disrupting agent.[20] Common adverse effects observed in preclinical and clinical studies include thrombocytopenia (low platelet count) and hepatotoxicity (liver toxicity).[1][20] These on-target, off-tumor toxicities can occur due to the expression of the target antigen on healthy tissues or through target-independent uptake mechanisms. The improved therapeutic index of ADCs compared to unconjugated DM1 demonstrates that targeted delivery can significantly enhance tolerability.[20]

Conclusion

The pharmacokinetics of this compound conjugates are intricate, governed by the interplay between the antibody's targeting capabilities, the linker's stability and chemical nature, and the potent cytotoxicity of the DM1 payload. A thorough understanding of these dynamics, supported by a robust suite of bioanalytical methods, is essential for the rational design and clinical development of next-generation ADCs. Key considerations for researchers include optimizing linker technology to potentially bypass drug resistance mechanisms and carefully characterizing the disposition of all ADC-related species to build accurate pharmacokinetic/pharmacodynamic models that can predict clinical outcomes. This guide serves as a foundational resource for professionals engaged in the ongoing effort to harness the full therapeutic potential of this compound antibody-drug conjugates.

References

- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and ADME characterizations of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Development of a Translational Physiologically Based Pharmacokinetic Model for Antibody-Drug Conjugates: a Case Study with T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chroma… [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

- 20. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Evaluation of DM1-SMe Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro evaluation of DM1-SMe, a potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The document outlines its core mechanism of action, summarizes key quantitative data from cytotoxicity and tubulin polymerization assays, and details the experimental protocols for these fundamental studies.

Mechanism of Action

This compound is a microtubule-targeting agent that functions by inhibiting tubulin polymerization.[][2] It is a synthetic derivative of maytansine, an ansa macrolide that interacts with tubulin.[3] The primary mechanism involves the binding of this compound to the tips of microtubules, which suppresses their dynamic instability.[3] This suppression includes the inhibition of both the growth and shortening rates of microtubules, leading to mitotic arrest and subsequent cell death.[3] this compound is designed for conjugation to monoclonal antibodies, allowing for targeted delivery to cancer cells and minimizing systemic toxicity.[] Once the ADC is internalized by the target cell, the linker is cleaved, releasing the active this compound payload.[][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | IC50 (nM) | Reference |

| Various | 0.003 - 0.01 | [4] |

| PPTP Panel | 0.002 - >3 | [5] |

| MCF7 | 0.33 | [6][7] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Tubulin Binding and Polymerization Inhibition by this compound

| Parameter | Value | Reference |

| Tubulin Binding (Kd) | 0.93 µM | [6] |

| Microtubule High-Affinity Binding (Kd) | 0.1 µM | [3][6] |

| High-Affinity Binding Sites per Microtubule | ~37 | [3][6] |

| Half-maximal concentration for inhibition of microtubule assembly | 4 µM | [6][8] |

Kd (Dissociation Constant) is a measure of the affinity of a drug for its target; a lower Kd indicates a higher affinity.

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

Methodology:

-

Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: this compound is serially diluted to a range of concentrations (e.g., 0.3 pM to 3 nM) and added to the cells.[]

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The results are plotted as cell viability versus drug concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Tubulin Polymerization Assay

Objective: To measure the effect of this compound on the in vitro assembly of microtubules.

Methodology:

-

Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent self-assembly.

-

Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., PEM buffer), and GTP is prepared.

-

Drug Addition: Different concentrations of this compound are added to the reaction mixture.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The assembly of microtubules is monitored by measuring the change in turbidity (absorbance at 340 nm) over time using a spectrophotometer.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of different this compound concentrations are compared to a control without the drug. The half-maximal concentration for inhibition of microtubule assembly is then determined.[8]

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound at a concentration around its IC50 value for a specific duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to remove RNA.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to determine if the drug induces arrest at a specific phase. For instance, treatment with NN2101-DM1 has been shown to increase the proportion of cells in the G2/M and S phases at 24 hours.[9]

Visualizations

Caption: Mechanism of action of this compound following ADC internalization.

Caption: Workflow for a typical in vitro cytotoxicity assay.

Caption: Workflow for an in vitro tubulin polymerization assay.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [shop.labclinics.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

DM1-SMe: A Potent Tool for Interrogating Microtubule Function

A Technical Guide for Researchers and Drug Development Professionals

DM1-SMe, a thiol-modified derivative of the potent microtubule inhibitor maytansine, has emerged as a critical chemical tool for the investigation of microtubule dynamics and a valuable payload in the development of antibody-drug conjugates (ADCs).[][2] This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its application in microtubule research.

Mechanism of Action: A Microtubule End Poison

This compound exerts its potent cytotoxic effects by targeting tubulin, the fundamental protein subunit of microtubules.[][2] Unlike some microtubule-targeting agents that cause wholesale depolymerization, this compound acts as a "microtubule end poison".[3] It binds with high affinity to the tips of microtubules, suppressing their dynamic instability.[3][4] This suppression involves the inhibition of both microtubule growth and shortening rates, as well as a reduction in the frequencies of catastrophe (the switch from growth to shortening) and rescue (the switch from shortening to growth).[3] By dampening microtubule dynamics, this compound disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]

The following diagram illustrates the proposed mechanism of action of this compound at the cellular level, particularly in the context of an antibody-drug conjugate.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound and its parent compound, maytansine, with tubulin and microtubules, as well as their effects on cellular processes.

Table 1: Binding Affinities and Inhibition of Microtubule Assembly

| Compound | Target | Parameter | Value | Reference |

| This compound | Soluble Tubulin | Kd | 0.93 ± 0.2 µmol/L | [4][5][6] |

| Microtubules (High Affinity Sites) | Kd | 0.1 ± 0.05 µmol/L | [4][6] | |

| Microtubules (High Affinity Sites) | Number of Sites | ~37 per microtubule | [3][4][6] | |

| Microtubule Assembly | IC50 | 4 ± 0.1 µmol/L | [4][5][7] | |

| Maytansine | Soluble Tubulin | Kd | 0.86 ± 0.2 µmol/L | [4][6] |

| Microtubule Assembly | IC50 | 1 ± 0.02 µmol/L | [4][7] |

Table 2: Effects on Microtubule Dynamic Instability (at 100 nmol/L)

| Compound | Parameter | Effect | Reference |

| This compound | Overall Dynamicity | 84% suppression | [4][5][6] |

| Shortening Rate | 70% suppression | [4] | |

| Shortening Length | 60% suppression | [4] | |

| Catastrophe Frequency | 90% suppression | [4] | |

| Maytansine | Overall Dynamicity | 45% suppression | [4][5][6] |

Table 3: Cellular Effects on MCF7 Breast Cancer Cells

| Compound | Parameter | Value | Reference |

| This compound | Mitotic Arrest | IC50 = 330 pM | [3][5] |

| G2/M Arrest | IC50 = 340 pM | [3] | |

| Cell Proliferation | IC50 = 330 pM | [5] | |

| Maytansine | Mitotic Arrest | IC50 = 710 pM | [3][5] |

| G2/M Arrest | IC50 = 310 pM | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a stock solution of tubulin (e.g., 3 mg/mL) in ice-cold G-PEM buffer.

-

Add varying concentrations of this compound or vehicle control to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the increase in absorbance at 340 nm over time (e.g., every 60 seconds for 1 hour).[8]

-

Analyze the data to determine the effect of this compound on the rate and extent of tubulin polymerization.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of this compound on cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).[8]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.[9]

-

Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit cell viability by 50%.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of this compound's effects on the microtubule network within cells.

Materials:

-

Cells grown on glass coverslips

-

This compound stock solution (in DMSO)

-

Fixation buffer (e.g., ice-cold methanol or 4% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile glass coverslips in a petri dish and allow them to grow to the desired confluency.

-

Treat the cells with this compound or vehicle control at the desired concentration and for the appropriate time. For example, treating MCF7 cells with 340 pM this compound for 24 hours can be used to observe effects on the microtubule network.[10]

-

Fix the cells, for instance, with ice-cold methanol for 4 minutes at -20°C.[11]

-

Permeabilize the cells with a detergent-containing buffer to allow antibody access to intracellular structures.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate the cells with a primary antibody that specifically binds to tubulin.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Conclusion

This compound is a powerful and versatile tool for the study of microtubule function. Its well-characterized mechanism of action and potent effects on microtubule dynamics make it an invaluable reagent for researchers investigating the cytoskeleton, cell division, and cancer biology. Furthermore, its application as a cytotoxic payload in ADCs highlights its translational potential in the development of targeted cancer therapies. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in both basic and applied research settings.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of DM1-SMe: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe, a potent maytansinoid microtubule inhibitor, stands as a pivotal component in the evolution of antibody-drug conjugates (ADCs). It is the S-methylated, stable derivative of DM1 (mertansine), the cytotoxic payload in several clinically evaluated ADCs, including the FDA-approved ado-trastuzumab emtansine (T-DM1). The development of maytansinoid-based ADCs was born from the necessity to harness the extraordinary potency of the parent compound, maytansine, while mitigating its severe systemic toxicity that had previously thwarted its clinical application. By chemically modifying maytansine to create a linker-compatible derivative (DM1) and subsequently developing a stable analog for research (this compound), scientists enabled the targeted delivery of this powerful cytotoxin directly to cancer cells, thereby widening its therapeutic window. This guide provides an in-depth technical overview of the discovery, mechanism of action, and preclinical and clinical development history of this compound and its related compounds.

Discovery and Synthesis Rationale

The journey to this compound began with the natural product maytansine, an ansa macrolide isolated in the 1970s.[1] Maytansine demonstrated profound anti-mitotic activity by inhibiting tubulin polymerization, showing 100 to 1000 times the cytotoxic potency of vinca alkaloids in cellular assays.[1] However, human clinical trials in the late 1970s and early 1980s were disappointing due to a narrow therapeutic window and unacceptable systemic toxicities, including neurotoxicity and gastrointestinal issues.[2]

The advent of monoclonal antibodies offered a solution: targeted delivery. The strategy was to conjugate the highly potent maytansinoid to a tumor-specific antibody, concentrating the cytotoxic effect on cancer cells while sparing healthy tissue. To achieve this, maytansine was modified at its C3 position with a thiol-containing ester side chain, creating the derivative DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine).[3][4] This modification provided a reactive thiol group necessary for stable conjugation to antibody linkers.

For consistent and reproducible in vitro studies, a stable version of DM1 was required. The free thiol group on DM1 is susceptible to oxidation in aqueous solutions and can form mixed disulfides with components in cell culture media.[1][5] To address this, This compound (N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine) was synthesized.[6][7] This derivative features a mixed disulfide with thiomethane, which "caps" the reactive sulfhydryl group, rendering the molecule more stable for experimental use while still representing the potent microtubule-inhibiting activity of the metabolites released from ADCs within the cell.[1][8]

Mechanism of Action: Microtubule End Poisoning

This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[2] Unlike some microtubule agents that cause bulk depolymerization, this compound acts as a "microtubule end poison" at sub-nanomolar concentrations.[2]

The key steps are:

-

Binding to Tubulin: this compound binds to tubulin, the protein subunit of microtubules, likely at the vinca alkaloid binding site on β-tubulin.[1][9]

-

Suppression of Dynamic Instability: It potently suppresses the dynamic instability of microtubules. This involves inhibiting both the growth and shortening phases of microtubules, effectively freezing them in a static state.[1][2]

-

High-Affinity Binding at Microtubule Ends: The mechanism involves high-affinity binding to a small number of sites (~37) located at the tips of microtubules.[2][10][11] This binding is approximately 20 times stronger than that of vinblastine.[10][11]

-

Mitotic Arrest: The suppression of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[1][12]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptosis pathway, leading to programmed cell death.[1][13]

The logical progression from a toxic natural product to a targeted therapeutic payload is illustrated below.

Quantitative Preclinical Data

The potency of this compound has been extensively characterized through various preclinical assays. The data below is summarized for clarity and comparison.

Table 1: Binding Affinity and Microtubule Assembly Inhibition

| Parameter | Molecule | Value | Reference(s) |

| Tubulin Binding (Kd) | Maytansine | 0.86 ± 0.2 µmol/L | [11][14] |

| This compound | 0.93 ± 0.2 µmol/L | [10][11][14] | |

| Microtubule High-Affinity Binding (Kd) | This compound | 0.1 ± 0.05 µmol/L | [2][10][11] |

| Microtubule Assembly Inhibition (IC50) | Maytansine | 1.0 ± 0.02 µmol/L | [10] |

| This compound | 4.0 ± 0.1 µmol/L | [10] |

Table 2: In Vitro Cytotoxicity of DM1 and its Conjugates

| Cell Line | Cancer Type | Compound | IC50 | Reference(s) |

| General Range | Various Human Tumors | This compound | 0.003 - 0.01 nM | [12] |

| MCF7 | Breast Cancer | This compound | 0.33 nM (330 pM) | [12] |

| Karpas 299 | T-cell Lymphoma | anti-CD30-MCC-DM1 | 0.06 nmol/L | [9] |

| Karpas 299 | T-cell Lymphoma | DM1 (free drug) | 7.06 - 39.53 nmol/L | [9] |

| HCC1954 | Breast Cancer | SMCC-DM1 | 17.2 nM | [15] |

| MDA-MB-468 | Breast Cancer | SMCC-DM1 | 49.9 nM | [15] |

| MDA-MB-361 (Parental) | Breast Cancer | T-DM1 | ~0.05 nmol/L | [16] |

| MDA-MB-361 (T-DM1 Resistant) | Breast Cancer | T-DM1 | ~0.25 - 0.4 nmol/L | [16] |

Table 3: Preclinical Toxicology and Pharmacokinetics

| Parameter | Species | Compound | Value | Reference(s) |

| Maximum Tolerated Dose (MTD) | Rat | DM1 | 0.2 mg/kg (1600 µg/m²) | [13] |

| Maximum Tolerated Dose (MTD) | Rat | T-DM1 | 40 mg/kg (~4400 µg DM1/m²) | [13] |

| Pharmacokinetics (from ADC) | Human (Child) | DM1 | Half-life: 35 hours | [11] |

| Cmax: 0.87 µg/mL | [11] | |||

| AUC0-inf: 27.9 µg/mL·h | [11] |

Key Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxic effects.

-

Cell Plating: Seed cancer cells (e.g., 1,000-100,000 cells/well, density optimized for cell line) in a 96-well plate in 100 µL of complete culture medium and incubate overnight (or for 6-24 hours) to allow for cell adherence.

-

Drug Preparation and Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[3]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[17]

-

Data Acquisition: After a 2-hour incubation at room temperature in the dark, measure the absorbance of each well at 570 nm using a microplate reader.[17]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the efficacy of a DM1-containing ADC in a mouse xenograft model.

-

Cell Preparation and Implantation: Harvest a human cancer cell line known to be resistant to the unconjugated antibody (e.g., JIMT-1 for T-DM1 studies). Resuspend the cells (e.g., 5 x 106 cells) in a solution such as 50% Matrigel or Cultrex BME and inject subcutaneously into the flank of immunodeficient mice (e.g., SCID or NSG mice).[18][19]

-

Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 50-200 mm3).[18][19] Monitor tumor volume using caliper measurements (Volume = (width2 x length)/2) and randomize mice into treatment and control groups.

-

Drug Administration: Administer the ADC (e.g., T-DM1 at 15 mg/kg), a negative control antibody (e.g., rituximab), or vehicle (e.g., PBS) intravenously (IV) via the tail vein. Treatment can be administered on a weekly schedule.[18]

-

Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Also, monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint and Analysis: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm3) or if significant toxicity is observed. Euthanize the animals, excise the tumors for weighing and subsequent histological or immunohistochemical analysis (e.g., staining for apoptosis and mitotic markers).[18][20]

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time to assess tumor growth inhibition.

Downstream Signaling and Apoptosis Induction

The mitotic arrest induced by this compound is a potent cellular stressor that ultimately triggers programmed cell death. While the cell is arrested in mitosis, a series of events partially activates the intrinsic apoptosis pathway, priming the cell for death.

Clinical Development Context

This compound itself is a preclinical tool, but the payload it represents, DM1, has been central to the clinical development of several ADCs.

-